molecular formula C6H12ClF2NO2 B13521553 2-Amino-5,5-difluorohexanoicacidhydrochloride

2-Amino-5,5-difluorohexanoicacidhydrochloride

Cat. No.: B13521553
M. Wt: 203.61 g/mol
InChI Key: LQMMUWJUKCIAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,5-difluorohexanoicacidhydrochloride is a synthetic organic compound characterized by the presence of amino and difluoro groups attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 2-Amino-5,5-difluorohexanoicacidhydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-difluorohexanoicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-Amino-5,5-difluorohexanoicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-difluorohexanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-difluorohexanoicacidhydrochloride is unique due to the presence of both amino and difluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

2-amino-5,5-difluorohexanoic acid;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-6(7,8)3-2-4(9)5(10)11;/h4H,2-3,9H2,1H3,(H,10,11);1H

InChI Key

LQMMUWJUKCIAMM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)O)N)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.